Methyl 4-bromo-5-chloropicolinate
CAS No.:
Cat. No.: VC13695409
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClNO2 |
|---|---|
| Molecular Weight | 250.48 g/mol |
| IUPAC Name | methyl 4-bromo-5-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 |
| Standard InChI Key | QVYBWVHZDVYSTA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(C(=C1)Br)Cl |
| Canonical SMILES | COC(=O)C1=NC=C(C(=C1)Br)Cl |
Introduction
Methyl 4-bromo-5-chloropicolinate is a chemical compound that belongs to the class of picolinic acid derivatives. It features bromine and chlorine substitutions at the 4 and 5 positions of the pyridine ring, respectively. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in pharmaceutical and agrochemical research.
Synthesis Methods
The synthesis of methyl 4-bromo-5-chloropicolinate typically involves the bromination of methyl picolinate followed by chlorination under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring. Advanced techniques such as continuous flow reactors are often utilized in industrial settings to optimize yield and purity.
Synthesis Steps:
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Bromination: Methyl picolinate is reacted with bromine to introduce a bromine atom at the 4 position.
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Chlorination: The brominated compound is then reacted with chlorine to introduce a chlorine atom at the 5 position.
Applications and Research
Methyl 4-bromo-5-chloropicolinate is primarily used for research purposes in pharmaceutical and agrochemical fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Applications:
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Pharmaceutical Research: Used as an intermediate in the synthesis of potential drugs due to its reactivity and ability to interact with biological targets.
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Agrochemical Research: Explored for its potential in developing new pesticides or herbicides.
Safety and Handling
Methyl 4-bromo-5-chloropicolinate requires careful handling due to its potential hazards. It is classified with hazard statements such as H315, H319, and H335, indicating risks of skin and eye irritation and respiratory tract irritation .
Safety Precautions:
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Storage: Should be stored in a sealed container at a temperature between 2-8°C.
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Handling: Requires protective equipment to prevent skin and eye contact.
Analytical Techniques
Characterization of methyl 4-bromo-5-chloropicolinate often involves advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to determine its purity and structure.
Analytical Methods:
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NMR Spectroscopy: Used to determine the molecular structure and confirm the presence of bromine and chlorine.
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HPLC: Employed to assess purity and detect impurities.
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